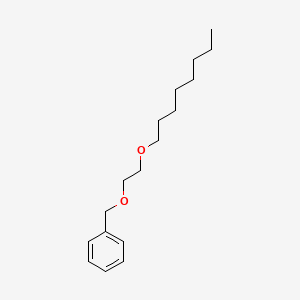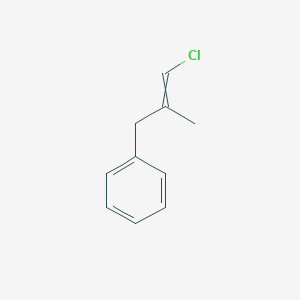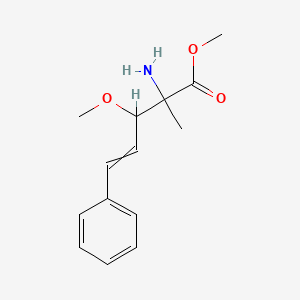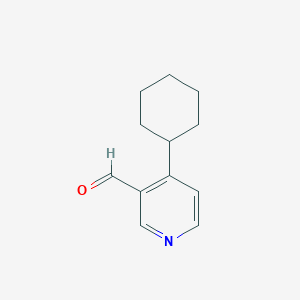![molecular formula C24H40ClNO4S B14356394 2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride CAS No. 90661-79-3](/img/structure/B14356394.png)
2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride is a chemical compound known for its unique structure and reactivity It is composed of a phenoxy group substituted with a butane-1-sulfonylamino group and a tetradecanoyl chloride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride typically involves multiple steps. One common route includes the following steps:
Formation of the Phenoxy Intermediate: The phenoxy group is prepared by reacting phenol with an appropriate halogenated compound under basic conditions.
Introduction of the Butane-1-sulfonylamino Group: The phenoxy intermediate is then reacted with butane-1-sulfonyl chloride in the presence of a base to introduce the butane-1-sulfonylamino group.
Attachment of the Tetradecanoyl Chloride Moiety: Finally, the resulting compound is reacted with tetradecanoyl chloride under anhydrous conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloride group.
Oxidation and Reduction Reactions: The sulfonylamino group can undergo oxidation and reduction under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield the corresponding acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) solutions are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amide, while hydrolysis can produce the corresponding acid and amine.
科学的研究の応用
2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of novel materials with specific properties, such as surfactants and polymers.
Biological Studies: It is employed in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Medicinal Chemistry: The compound is investigated for its potential as a drug precursor or active pharmaceutical ingredient.
作用機序
The mechanism of action of 2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride involves its reactivity with nucleophiles and electrophiles. The chloride group can be displaced by nucleophiles, leading to the formation of new covalent bonds. The sulfonylamino group can interact with biological molecules, potentially inhibiting enzyme activity or modifying protein structures. The phenoxy group provides stability and enhances the compound’s solubility in organic solvents.
類似化合物との比較
Similar Compounds
2-{3-[(Butane-1-sulfonyl)amino]phenoxy}acetyl chloride: Similar structure but with an acetyl group instead of a tetradecanoyl group.
2-{3-[(Butane-1-sulfonyl)amino]phenoxy}benzoyl chloride: Contains a benzoyl group instead of a tetradecanoyl group.
2-{3-[(Butane-1-sulfonyl)amino]phenoxy}hexanoyl chloride: Features a hexanoyl group in place of the tetradecanoyl group.
Uniqueness
2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride is unique due to its long tetradecanoyl chain, which imparts distinct physical and chemical properties. This long chain can influence the compound’s solubility, reactivity, and interaction with biological molecules, making it suitable for specific applications in material science and medicinal chemistry.
特性
CAS番号 |
90661-79-3 |
|---|---|
分子式 |
C24H40ClNO4S |
分子量 |
474.1 g/mol |
IUPAC名 |
2-[3-(butylsulfonylamino)phenoxy]tetradecanoyl chloride |
InChI |
InChI=1S/C24H40ClNO4S/c1-3-5-7-8-9-10-11-12-13-14-18-23(24(25)27)30-22-17-15-16-21(20-22)26-31(28,29)19-6-4-2/h15-17,20,23,26H,3-14,18-19H2,1-2H3 |
InChIキー |
VBIZOUSCWKUPED-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(C(=O)Cl)OC1=CC=CC(=C1)NS(=O)(=O)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



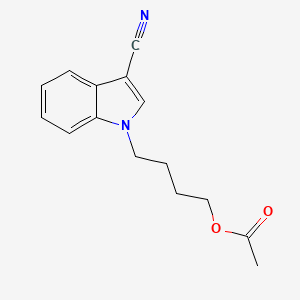
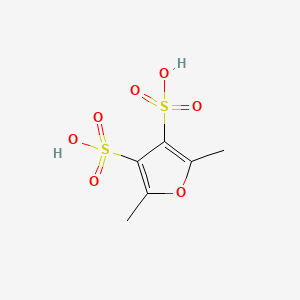
![N~1~,N~10~-Bis[(dimethylamino)methyl]decanediamide](/img/structure/B14356333.png)
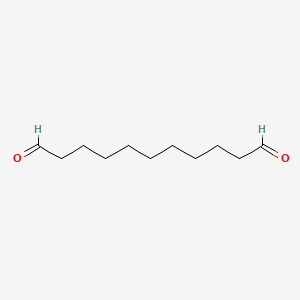
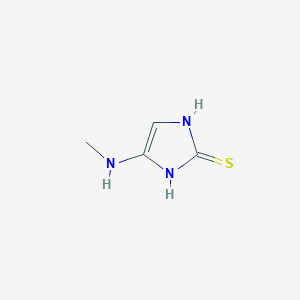
![(3,4-Dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14356354.png)

![2-Butanone, 4-[(4-methoxyphenyl)amino]-](/img/structure/B14356357.png)
